molecular formula C9H8ClFO2 B1581036 Methyl 2-(2-chloro-4-fluorophenyl)acetate CAS No. 214262-88-1

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Cat. No. B1581036
M. Wt: 202.61 g/mol
InChI Key: DFTYYBRLWCAUHP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a chemical compound with the empirical formula C9H8ClFO2 . It has a molecular weight of 202.61 . This compound is typically a clear colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloro-4-fluorophenyl)acetate” can be represented by the SMILES string ClC1=C(C=CC(F)=C1)CC(OC)=O . The InChI key for this compound is DFTYYBRLWCAUHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a clear colorless to light yellow liquid . It has a refractive index of 1.5060 to 1.5080 at 20°C, 589 nm .

Scientific Research Applications

Synthesis and Chemical Structure

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate and its derivatives have been synthesized for various applications. For example, one study focused on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data (Liu Ying-xiang, 2007).
  • Another study involved the structural analysis of fluorinated small molecules, including Methyl 4-(fluorocarbonyl)benzoate, a derivative of Methyl 2-(2-chloro-4-fluorophenyl)acetate, examining its crystal structure (J. Burns & E. Hagaman, 1993).

Photo-degradation Studies

  • The photo-degradation behavior of compounds similar to Methyl 2-(2-chloro-4-fluorophenyl)acetate was investigated, revealing insights into their stability and degradation pathways under light exposure. This research is crucial in understanding the shelf-life and storage conditions of related pharmaceutical compounds (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).

Polymorphism in Drug Development

Application in Herbicide Development

  • Research into derivatives of Methyl 2-(2-chloro-4-fluorophenyl)acetate has led to the development of novel herbicides. These derivatives exhibit significant bioactivity and are potential candidates for agricultural use (Yuhan Zhou, Na Xue, Guowei Wang, & Jingping Qu, 2010).

Fluorination and Radiofluorination Studies

Crystallization and Solvatomorphism

  • Research on the crystallization and solvatomorphism of related compounds, such as Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, contributes to understanding the solid-state properties of these compounds, which is vital for drug formulation (Annie Cleetus, G. Rani, G. B. Dharma Rao, & D. Chopra, 2020).

Safety And Hazards

This compound should be handled with care. Avoid all personal contact, including inhalation . Use protective clothing when there is a risk of exposure . It should be used only in a well-ventilated area and contact with moisture should be avoided . When handling, do not eat, drink, or smoke .

properties

IUPAC Name

methyl 2-(2-chloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTYYBRLWCAUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352930
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-fluorophenyl)acetate

CAS RN

214262-88-1
Record name (2-Chloro-4-fluorophenyl)acetic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Edwards, M Rubin - Tetrahedron, 2015 - Elsevier
A new synthetic protocol for the preparation of 3-aryl-3-methoxycarbonyl cyclopropenes with an unsubstituted double bond has been developed that allowed for expanded substrate …
Number of citations: 17 www.sciencedirect.com
A Edwards - 2018 - kuscholarworks.ku.edu
This thesis concerns strain-release driven stereoselective addition reactions to cyclopropenes leading to the synthesis of medium-sized 8-membered 1,5-dioxocane ring structures, …
Number of citations: 0 kuscholarworks.ku.edu

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